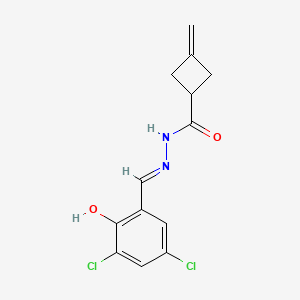
N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide (DMCBH) is a chemical compound with potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various studies, including those related to the mechanism of action and physiological effects of certain compounds.
作用機序
The exact mechanism of action of N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide is not yet fully understood. However, it is believed to exert its effects by scavenging free radicals and reducing oxidative stress in the body. It may also modulate certain signaling pathways and gene expression, leading to its observed physiological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, protect against certain types of cellular damage, and modulate various cellular signaling pathways. It may also have potential applications in the treatment of certain diseases, including cancer, Alzheimer's disease, and diabetes.
実験室実験の利点と制限
One advantage of using N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide in lab experiments is its relatively low toxicity, making it a safer alternative to some other compounds. It also exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for investigating the effects of oxidative stress and inflammation on cellular function. However, its solubility in certain solvents may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide. One area of interest is its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, investigations into its use as a tool for studying cellular signaling pathways and gene expression may also be of interest.
合成法
The synthesis of N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with cyclobutanecarbohydrazide in the presence of a suitable catalyst. The resulting product is then subjected to a dehydration reaction, resulting in the formation of this compound.
科学的研究の応用
N'-(3,5-dichloro-2-hydroxybenzylidene)-3-methylenecyclobutanecarbohydrazide has been used in various scientific studies, including those related to the development of new drugs and the investigation of certain biochemical pathways. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-methylidenecyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-2-8(3-7)13(19)17-16-6-9-4-10(14)5-11(15)12(9)18/h4-6,8,18H,1-3H2,(H,17,19)/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPULKXKSTGFQJT-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC(C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6005916.png)
![2-(3-chloro-6-oxo-1(6H)-pyridazinyl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6005919.png)
![3,5-bis(difluoromethyl)-1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6005926.png)
![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6005927.png)
![7-[(3-chloro-2-thienyl)carbonyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6005932.png)
![N-methyl-4-(3-methyl-1-benzothien-2-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6005947.png)

![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-3-methyl-1H-indole](/img/structure/B6005964.png)
![2-[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B6005970.png)


![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B6006004.png)
![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)